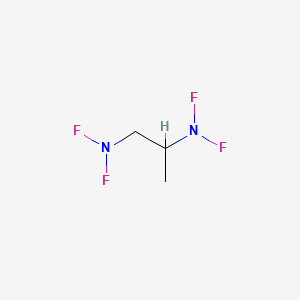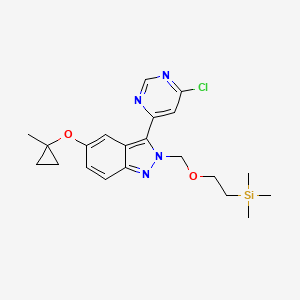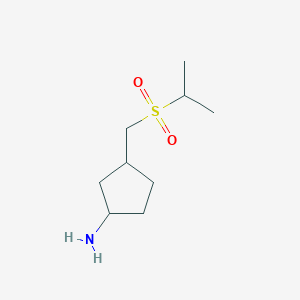![molecular formula C14H19N3O5S B15293741 [2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* is a complex organic molecule characterized by its unique structural features, including multiple chiral centers and conjugated double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:
Formation of the oxirane ring: This step involves the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).
Introduction of the dihydroxy group: This can be achieved through hydroxylation reactions using osmium tetroxide (OsO4) followed by reduction.
Formation of the conjugated diene system: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like NH3, RSH, NaN3
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, azides
Aplicaciones Científicas De Investigación
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The unique combination of structural features, such as the oxirane ring and conjugated diene system, distinguishes this compound from others, contributing to its specific biological activities and applications.
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid*, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propiedades
Fórmula molecular |
C14H19N3O5S |
|---|---|
Peso molecular |
341.38 g/mol |
Nombre IUPAC |
(5R,6S)-3-[[(2S)-2-carbamoylpyrrolidin-1-yl]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S/c1-6(18)9-12(20)17-10(14(21)22)8(23-13(9)17)5-16-4-2-3-7(16)11(15)19/h6-7,9,13,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,9+,13-/m1/s1 |
Clave InChI |
IMZPGNARDPMXHS-IOALNURASA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN3CCC[C@H]3C(=O)N)C(=O)O)O |
SMILES canónico |
CC(C1C2N(C1=O)C(=C(S2)CN3CCCC3C(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


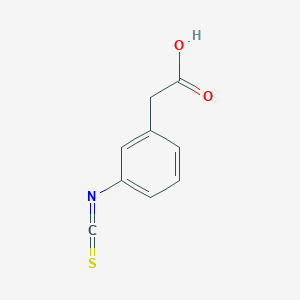



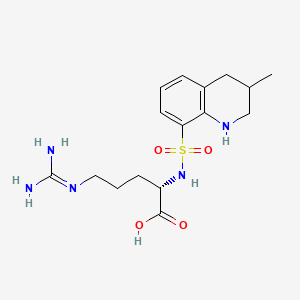
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
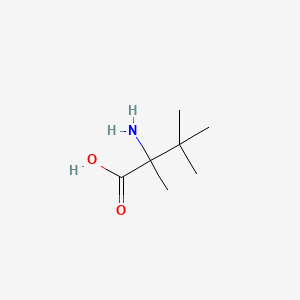
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
